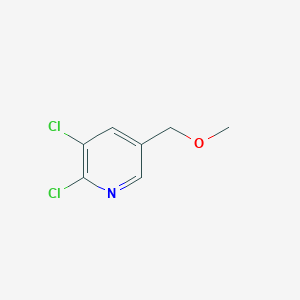
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is a chemical compound that features a brominated nitroimidazole moiety attached to a butanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL typically involves the bromination of a nitroimidazole precursor followed by the attachment of a butanediol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones from the butanediol moiety.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL involves its interaction with biological molecules. The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA or proteins. This makes it a potential candidate for antimicrobial or anticancer applications. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-nitro-1H-imidazol-1-yl)ethanol
- 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-chloropropane
- 4-(2-chloro-4-nitro-1H-imidazol-1-yl)-1,2-butanediol
Uniqueness
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is unique due to the combination of its brominated nitroimidazole moiety and butanediol backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of both bromine and nitro groups allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C7H10BrN3O4 |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
4-(2-bromo-4-nitroimidazol-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C7H10BrN3O4/c8-7-9-6(11(14)15)3-10(7)2-1-5(13)4-12/h3,5,12-13H,1-2,4H2 |
Clave InChI |
WSXMQQYINUWBKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N1CCC(CO)O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8472727.png)

![[4-(3-Methyl-2-pyridinyl)phenyl]methanol](/img/structure/B8472735.png)

![5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8472765.png)







